molecular formula C7H7F3N2O B14472311 N-[2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethylidene]hydroxylamine CAS No. 65687-03-8

N-[2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethylidene]hydroxylamine

Cat. No.: B14472311
CAS No.: 65687-03-8
M. Wt: 192.14 g/mol
InChI Key: XLPYQXUFZUOFBQ-UHFFFAOYSA-N
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Description

N-[2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethylidene]hydroxylamine is a compound that features a trifluoromethyl group and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethylidene]hydroxylamine typically involves the reaction of 2,2,2-trifluoroacetophenone with hydroxylamine under specific conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethylidene]hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce amines .

Scientific Research Applications

N-[2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The pyrrole ring can interact with biological molecules, potentially leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

65687-03-8

Molecular Formula

C7H7F3N2O

Molecular Weight

192.14 g/mol

IUPAC Name

N-[2,2,2-trifluoro-1-(1-methylpyrrol-2-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C7H7F3N2O/c1-12-4-2-3-5(12)6(11-13)7(8,9)10/h2-4,13H,1H3

InChI Key

XLPYQXUFZUOFBQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(=NO)C(F)(F)F

Origin of Product

United States

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